molecular formula C6H11NO2S B1523644 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 39124-24-8

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No. B1523644
CAS RN: 39124-24-8
M. Wt: 161.22 g/mol
InChI Key: CEBWQLZTRFNDJU-UHFFFAOYSA-N
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Description

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, also known as 3-aminothiane-3-carboxylic acid, is a chemical compound with the molecular formula C6H11NO2S . It has a molecular weight of 161.22 .


Molecular Structure Analysis

The InChI code for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is 1S/C6H11NO2S/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Medicine: Drug Synthesis and Development

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid: is a valuable compound in medicinal chemistry for the synthesis of various drugs. Its structure is conducive to creating molecules with potential therapeutic effects, particularly in the development of novel antibiotics and anti-inflammatory agents. The sulfur-containing ring in its structure can mimic certain amino acid residues, making it useful in peptide synthesis .

Agriculture: Crop Protection Chemicals

In agriculture, this compound finds application in the synthesis of crop protection chemicals. Its ability to act as a building block for more complex molecules means it can be used to create pesticides and herbicides that are more effective and potentially less harmful to the environment .

Material Science: Polymer Research

The thiopyran ring of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is of interest in material science, particularly in polymer research. It can be incorporated into polymers to enhance their thermal stability and mechanical properties, which is crucial for developing advanced materials for various industrial applications .

Environmental Science: Biodegradation Studies

Environmental scientists are interested in the biodegradation of thiopyran derivatives3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid can serve as a model compound to study the environmental fate of chemicals containing thiopyran rings, which is important for assessing the ecological impact of these substances .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is explored for its potential role in enzyme inhibition. It can be used to study the interaction with enzymes that are crucial in metabolic pathways, providing insights into the design of inhibitors that could regulate biological processes involved in diseases .

Pharmacology: Active Pharmaceutical Ingredient (API) Development

Pharmacologically, 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is investigated for its use as an active pharmaceutical ingredient (API) in drug development. Its unique chemical properties may contribute to the pharmacokinetics and pharmacodynamics of new medications, aiding in the creation of drugs with improved efficacy and reduced side effects .

Safety and Hazards

The safety data sheet for 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is currently being used as a reference material in pharmaceutical research and development . As such, it may play a role in the synthesis of new drugs or therapeutic agents in the future.

properties

IUPAC Name

3-aminothiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-6(5(8)9)2-1-3-10-4-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBWQLZTRFNDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694801
Record name 3-Aminothiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid

CAS RN

39124-24-8
Record name 3-Aminothiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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